molecular formula C10H21NO B13193251 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol

1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol

Cat. No.: B13193251
M. Wt: 171.28 g/mol
InChI Key: CRGCCIAYDNBVLO-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H21NO. It is a cyclopentanol derivative with an amino group and a methyl-substituted butyl chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-aminobutane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The reaction conditions often include a solvent like ethanol or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Cyclopentanone derivatives or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Amino-2-methylbutan-2-yl)cyclopentan-1-ol is unique due to its specific structural features, including the cyclopentanol ring and the amino-substituted butyl chain. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9(2,8-11)10(12)6-4-5-7-10/h12H,3-8,11H2,1-2H3

InChI Key

CRGCCIAYDNBVLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCCC1)O

Origin of Product

United States

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